molecular formula C9H8Cl2N2O B1601846 6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 73148-15-9

6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B1601846
CAS No.: 73148-15-9
M. Wt: 231.08 g/mol
InChI Key: SJFDPQBNAWKVCZ-UHFFFAOYSA-N
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Description

6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,3-dichloroaniline with methylglyoxal in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoxaline derivatives.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles such as amines or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various functionalized quinoxalines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific biological target. Generally, quinoxaline derivatives can interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dichloroquinoxaline: Lacks the methyl and dihydro groups.

    3-Methylquinoxaline: Lacks the dichloro groups.

    3,4-Dihydroquinoxalin-2(1H)-one: Lacks the dichloro and methyl groups.

Uniqueness

6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both dichloro and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other quinoxaline derivatives.

Properties

IUPAC Name

6,7-dichloro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O/c1-4-9(14)13-8-3-6(11)5(10)2-7(8)12-4/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFDPQBNAWKVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC(=C(C=C2N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571698
Record name 6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73148-15-9
Record name 6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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